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molecular formula C8H11NO3S B1299683 4-methoxy-N-methylbenzenesulfonamide CAS No. 7010-86-8

4-methoxy-N-methylbenzenesulfonamide

Cat. No. B1299683
M. Wt: 201.25 g/mol
InChI Key: UIVZZDAOKBAWCS-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

4-Methoxybenzene-1-sulfonyl chloride (1 g, 4.84 mmol) was dissolved in dichloromethane (15 mL) and was treated with methanamine (9.7 ml, 19.40 mmol). The reaction mixture was stirred at room temperature for two hours. The crude was filtered and washed with dichloromethane to give 1.02 g (100% yield) of the title compound as a white solid. Purity 95%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[CH3:13][NH2:14]>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:14][CH3:13])(=[O:11])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.7 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude was filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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